molecular formula C18H30O3 B14283677 13(R)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid CAS No. 133397-69-0

13(R)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid

Cat. No.: B14283677
CAS No.: 133397-69-0
M. Wt: 294.4 g/mol
InChI Key: KLLGGGQNRTVBSU-YVCRHRKHSA-N
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Description

13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is a hydroxy fatty acid derived from linolenic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. This compound is known for its role in plant defense mechanisms and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid typically involves the enzymatic oxidation of linolenic acid. The key enzyme involved in this process is lipoxygenase, which catalyzes the oxygenation of linolenic acid to produce hydroperoxides. These hydroperoxides are then reduced to form the hydroxy fatty acid.

Industrial Production Methods

Industrial production of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is often achieved through biotechnological processes involving the cultivation of microorganisms or plants that naturally produce the enzyme lipoxygenase. The harvested biomass is then processed to extract and purify the compound.

Chemical Reactions Analysis

Types of Reactions

13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a saturated fatty acid.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 13-keto-octadeca-(9Z,11E,15Z)trien-oic acid.

    Reduction: Formation of octadeca-(9Z,11E,15Z)trienoic acid.

    Substitution: Formation of 13-chloro-octadeca-(9Z,11E,15Z)trien-oic acid.

Scientific Research Applications

13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other oxylipins and as a standard in analytical chemistry.

    Biology: Studied for its role in plant defense mechanisms and signaling pathways.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that activates defense responses against pathogens. The compound binds to receptors and triggers a cascade of events leading to the production of defense-related proteins and secondary metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 13(S)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid
  • 12-oxo-phytodienoic acid
  • 9-Hydroxy-octadeca-(10E,12Z,15Z)trien-oic acid

Uniqueness

13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is unique due to its specific stereochemistry and its role in plant defense mechanisms. Unlike its isomer 13(S)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid, the ®-enantiomer is more active in certain biological processes. Additionally, its structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.

Properties

CAS No.

133397-69-0

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(9Z,11E,13R,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m1/s1

InChI Key

KLLGGGQNRTVBSU-YVCRHRKHSA-N

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C\CCCCCCCC(=O)O)O

Canonical SMILES

CCC=CCC(C=CC=CCCCCCCCC(=O)O)O

Origin of Product

United States

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